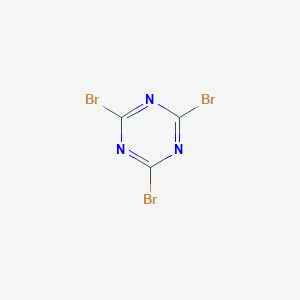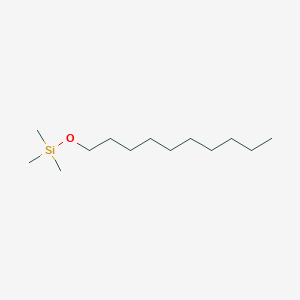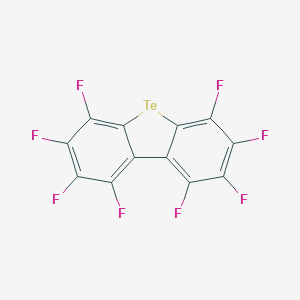
Octafluorodibenzotellurophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octafluorodibenzotellurophene (OFDT) is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various scientific fields. OFDT belongs to the class of organotellurium compounds, which are known for their diverse chemical and biological activities.
Mecanismo De Acción
The mechanism of action of Octafluorodibenzotellurophene is not fully understood, but it is believed to involve the interaction of the tellurium atom with various biological molecules, including proteins and nucleic acids. Octafluorodibenzotellurophene has been shown to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals and reactive oxygen species. Octafluorodibenzotellurophene has also been shown to inhibit the growth of various cancer cell lines, although the exact mechanism of this activity is not yet known.
Efectos Bioquímicos Y Fisiológicos
Octafluorodibenzotellurophene has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. Octafluorodibenzotellurophene has been shown to scavenge free radicals and reactive oxygen species, which may help to protect cells from oxidative damage. Octafluorodibenzotellurophene has also been shown to inhibit the production of pro-inflammatory cytokines, which may help to reduce inflammation in various diseases. Additionally, Octafluorodibenzotellurophene has been shown to inhibit the growth of various cancer cell lines, which may make it a promising candidate for the development of anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octafluorodibenzotellurophene has several advantages for use in lab experiments, including its high yield of synthesis, its stability, and its unique properties. Octafluorodibenzotellurophene is also relatively easy to handle and store, which makes it a convenient compound for use in various scientific fields. However, Octafluorodibenzotellurophene also has some limitations, including its toxicity and its limited solubility in some solvents. These limitations may make it difficult to use Octafluorodibenzotellurophene in certain experiments, and researchers should take these factors into consideration when planning their experiments.
Direcciones Futuras
There are several future directions for research on Octafluorodibenzotellurophene, including the development of new synthetic methods, the investigation of its mechanism of action, and the exploration of its potential applications in various scientific fields. Researchers may also investigate the use of Octafluorodibenzotellurophene in combination with other compounds to enhance its biological activity. Additionally, researchers may investigate the potential use of Octafluorodibenzotellurophene as a diagnostic tool for various diseases, as well as its potential as a therapeutic agent for various conditions. Overall, Octafluorodibenzotellurophene is a promising compound with many potential applications in various scientific fields, and further research is needed to fully understand its properties and potential.
Métodos De Síntesis
Octafluorodibenzotellurophene can be synthesized through various methods, including the reaction of 1,2-dibromo-4,5-difluorobenzene with tellurium powder in the presence of a reducing agent such as zinc. This method yields Octafluorodibenzotellurophene as a yellowish solid with a high yield. Other methods of synthesis include the reaction of 1,2-dibromo-4,5-difluorobenzene with tellurium tetrachloride and the reaction of 1,2-dibromo-4,5-difluorobenzene with tellurium dioxide in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
Octafluorodibenzotellurophene has been extensively studied for its potential applications in various scientific fields, including organic electronics, optoelectronics, and photovoltaics. Octafluorodibenzotellurophene has been used as a building block for the synthesis of organic semiconductors, which have shown promising properties for use in electronic devices such as field-effect transistors and solar cells. Octafluorodibenzotellurophene has also been used as a dopant in organic photovoltaic devices, which has resulted in improved device performance.
Propiedades
Número CAS |
16012-86-5 |
|---|---|
Nombre del producto |
Octafluorodibenzotellurophene |
Fórmula molecular |
C12F8Te |
Peso molecular |
423.7 g/mol |
Nombre IUPAC |
1,2,3,4,6,7,8,9-octafluorodibenzotellurophene |
InChI |
InChI=1S/C12F8Te/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15 |
Clave InChI |
FSPZWVZVMADDFR-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1[Te]C3=C(C(=C(C(=C23)F)F)F)F)F)F)F)F |
SMILES canónico |
C12=C(C(=C(C(=C1[Te]C3=C(C(=C(C(=C23)F)F)F)F)F)F)F)F |
Sinónimos |
Octafluorodibenzotellurophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



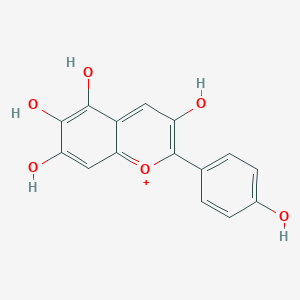
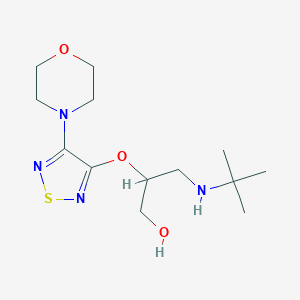
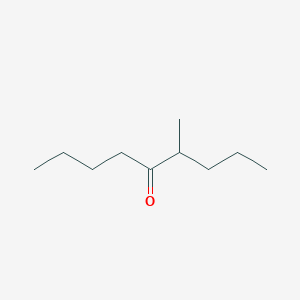
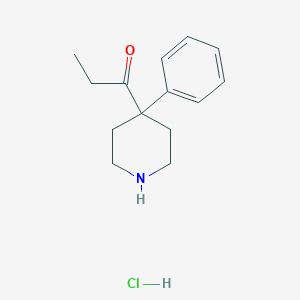
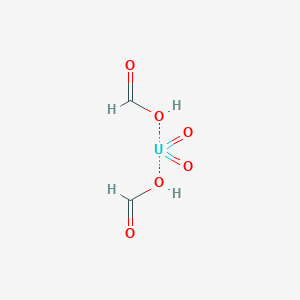
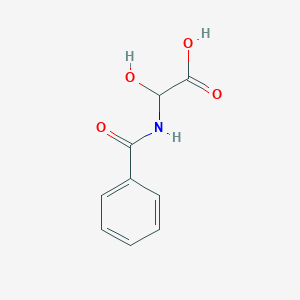
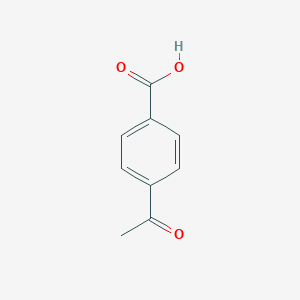
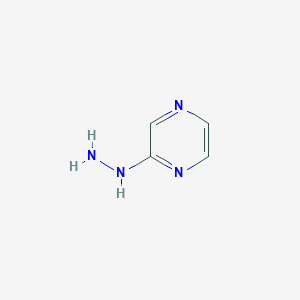
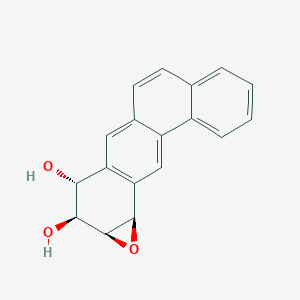
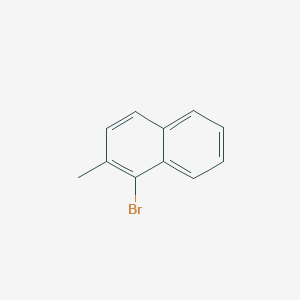
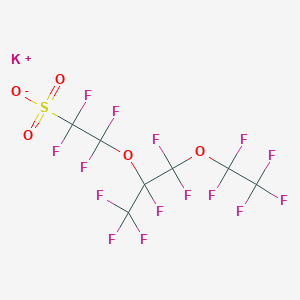
![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)
